molecular formula C7H13FN2 B1398031 (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine CAS No. 1403763-31-4

(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine

Cat. No.: B1398031
CAS No.: 1403763-31-4
M. Wt: 144.19 g/mol
InChI Key: YFIAGLYBZPKKMO-LURJTMIESA-N
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Description

(S)-1-Azetidin-3-yl-3-fluoropyrrolidine is a chiral compound that features both an azetidine and a fluoropyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom and the azetidine ring imparts unique chemical and biological characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-aminopyrrolidine and fluorinated reagents.

    Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors under controlled conditions.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under specific conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction Products: Reduced derivatives with hydrogen atoms replacing functional groups.

    Substitution Products: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

(S)-1-Azetidin-3-yl-3-fluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom and the azetidine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (S)-1-Azetidin-3-yl-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    (S)-1-Azetidin-3-yl-3-bromopyrrolidine: Similar structure but with a bromine atom instead of fluorine.

    (S)-1-Azetidin-3-yl-3-iodopyrrolidine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine imparts unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to certain biological targets compared to its halogenated analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S)-1-(azetidin-3-yl)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAGLYBZPKKMO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine
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(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine
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(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine
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(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine
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(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine
Reactant of Route 6
(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine

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